molecular formula C16H18ClNO2 B14221390 N-(4-Chlorobutyl)-1-methoxynaphthalene-2-carboxamide CAS No. 502707-30-4

N-(4-Chlorobutyl)-1-methoxynaphthalene-2-carboxamide

Cat. No.: B14221390
CAS No.: 502707-30-4
M. Wt: 291.77 g/mol
InChI Key: KWHBAIIKTCLSLV-UHFFFAOYSA-N
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Description

N-(4-Chlorobutyl)-1-methoxynaphthalene-2-carboxamide: is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system substituted with a methoxy group and a carboxamide group, which is further linked to a 4-chlorobutyl chain. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorobutyl)-1-methoxynaphthalene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 1-methoxynaphthalene and 4-chlorobutylamine.

    Formation of Intermediate: The 1-methoxynaphthalene is first converted to 1-methoxynaphthalene-2-carboxylic acid through a Friedel-Crafts acylation reaction.

    Amidation Reaction: The 1-methoxynaphthalene-2-carboxylic acid is then reacted with 4-chlorobutylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-Chlorobutyl)-1-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorine atom in the 4-chlorobutyl chain can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.

Major Products:

    Oxidation: Formation of 1-hydroxy-2-carboxamide naphthalene derivatives.

    Reduction: Formation of 1-methoxynaphthalene-2-amine derivatives.

    Substitution: Formation of various substituted butyl derivatives.

Scientific Research Applications

N-(4-Chlorobutyl)-1-methoxynaphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorobutyl)-1-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

  • N-(4-Chlorobutyl)-1-hydroxynaphthalene-2-carboxamide
  • N-(4-Chlorobutyl)-1-methoxynaphthalene-2-sulfonamide
  • N-(4-Chlorobutyl)-1-methoxynaphthalene-2-acetamide

Comparison:

  • N-(4-Chlorobutyl)-1-methoxynaphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
  • The presence of the methoxy group and the carboxamide functionality differentiates it from other similar compounds, influencing its reactivity and potential applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

502707-30-4

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

N-(4-chlorobutyl)-1-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C16H18ClNO2/c1-20-15-13-7-3-2-6-12(13)8-9-14(15)16(19)18-11-5-4-10-17/h2-3,6-9H,4-5,10-11H2,1H3,(H,18,19)

InChI Key

KWHBAIIKTCLSLV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C(=O)NCCCCCl

Origin of Product

United States

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